molecular formula C28H32N4O5 B2985497 N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 866346-16-9

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No. B2985497
CAS RN: 866346-16-9
M. Wt: 504.587
InChI Key: FVWFJCKNGSLVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H32N4O5 and its molecular weight is 504.587. The purity is usually 95%.
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Scientific Research Applications

Reactions and Synthesis

  • Reactions of Benzylidene Compounds : Benzylidene derivatives, including those with nitrobenzylidene, react with potassium cyanide to yield products like quinoline 1-oxide and 1-hydroxyindole derivatives. These reactions often lead to cyclisation and easy hydrolysis of cyano-groups to amide functions in quinolinic cyclisations (Sword, 1970).

  • Synthesis of Bifunctional Macrocycles : A method was developed for synthesizing 4-nitrobenzyl-substituted macrocyclic tetraamines. These compounds are potential precursors for bifunctional poly(amino carboxylate) chelating agents (McMurry et al., 1992).

  • Isoquinoline Derivatives Synthesis : Research has expanded the Bischler-Napieralski reaction to include acyl cyclo-hexa-1:4-dienylethylamide types, yielding various isoquinolines after dehydrogenation. This method has facilitated the synthesis of complex isoquinoline derivatives (Sugasawa & Tachikawa, 1958).

Biological Evaluations

  • Dihydrofolate Reductase Inhibition : N9-substituted 2,4-diaminoquinazolines were synthesized and evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These findings are significant for the development of therapeutic agents (Gangjee et al., 2008).

  • Inhibition of Nucleoside Transport Proteins : A study on the synthesis and biological evaluation of C8-alkylamine-substituted purines, including derivatives with nitrobenzyl and cyclopentylamine, found that these compounds inhibit the nucleoside transport protein ENT1. This research contributes to understanding the molecular mechanisms of nucleoside transport and its inhibition (Tromp et al., 2005).

properties

IUPAC Name

N-cyclopentyl-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5/c33-26(29-22-7-1-2-8-22)21-14-12-19(13-15-21)17-31-27(34)24-10-3-4-11-25(24)30(28(31)35)18-20-6-5-9-23(16-20)32(36)37/h3-6,9-11,16,19,21-22H,1-2,7-8,12-15,17-18H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWFJCKNGSLVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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